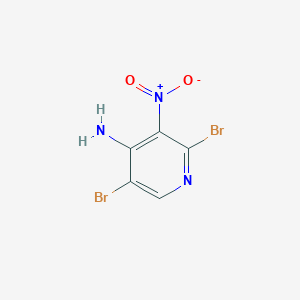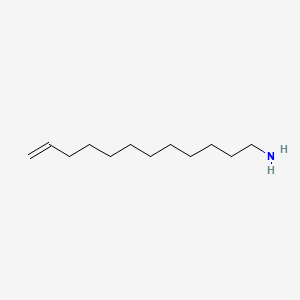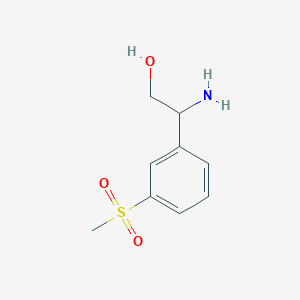![molecular formula C18H14N4S B12113112 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12113112.png)
2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline: is a heterocyclic compound with a complex structure. It belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties . The compound’s unique structure makes it an attractive candidate for various applications.
準備方法
Synthetic Routes:: The synthetic routes for this compound involve the construction of the triazoloquinazoline ring system. While specific methods may vary, a common approach includes cyclization reactions using appropriate precursors. For instance, the reaction of suitable arylamines with propargyl sulfides or propargyl halides can yield the desired product.
Reaction Conditions:: The cyclization reactions typically occur under mild conditions, often using a base or a Lewis acid catalyst. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly employed. The choice of reagents and conditions depends on the specific synthetic strategy.
Industrial Production:: Although industrial-scale production methods are not widely documented, research laboratories can synthesize this compound efficiently. Scale-up processes would require optimization and safety considerations.
化学反応の分析
Reactivity::
2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline: can undergo various reactions, including oxidation, reduction, and substitution. The π,σ-coordination to copper(I) ions via the η²-allyl group and the two heterocyclic nitrogen atoms allows the formation of stable dimeric building blocks in crystalline form and solution .
Common Reagents::Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, alkyl halides).
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to explore the full scope of its reactivity.
科学的研究の応用
Chemistry:: Researchers study this compound’s coordination chemistry, crystal engineering, and ligand properties. Its stability and functionalization potential make it valuable for designing transition metal complexes.
Biology and Medicine:: While direct biological applications are limited, understanding its interactions with metal ions and other molecules can inform drug design. It may serve as a scaffold for novel ligands.
Industry:: The compound’s stability and reactivity could find applications in materials science, catalysis, and optoelectronics.
作用機序
The exact mechanism by which 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline exerts its effects remains an active area of research. Investigating its interactions with biological targets and pathways will provide insights.
類似化合物との比較
While there are related triazoles, the unique combination of phenyl, allyl, and sulfanyl groups in this compound sets it apart. Further comparative studies are needed to explore its distinct properties.
特性
分子式 |
C18H14N4S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
2-phenyl-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14N4S/c1-2-12-23-18-19-15-11-7-6-10-14(15)17-20-16(21-22(17)18)13-8-4-3-5-9-13/h2-11H,1,12H2 |
InChIキー |
NXWCYCWQFBJNRF-UHFFFAOYSA-N |
正規SMILES |
C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




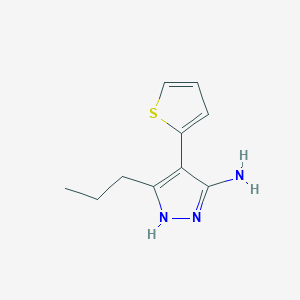
![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)
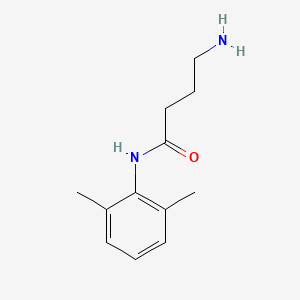
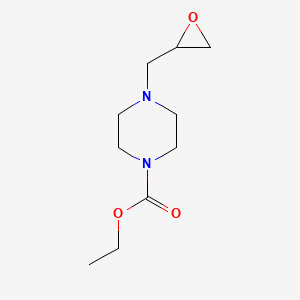
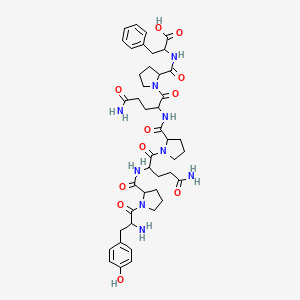
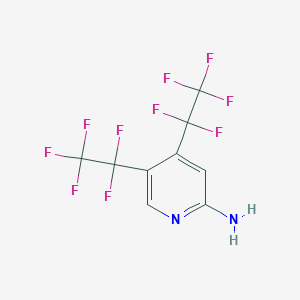
![[4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12113075.png)


